molecular formula C9H19BO2 B1465815 (3-Cyclohexylpropyl)boronic acid CAS No. 1498314-72-9

(3-Cyclohexylpropyl)boronic acid

Cat. No. B1465815
CAS RN: 1498314-72-9
M. Wt: 170.06 g/mol
InChI Key: GTBWNHHUOFZPCS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Boronic acids, including (3-Cyclohexylpropyl)boronic acid, have unique structural properties. They can form five-membered boronate esters with diols, which is a key interaction that allows their use in various areas . The structure of boronic acids can be profoundly changed by the scaffold around the boronic acid .


Chemical Reactions Analysis

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among boronic acids . This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Boronic acids are also known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Scientific Research Applications

Sensing Applications

(3-Cyclohexylpropyl)boronic acid: is utilized in the development of sensors due to its ability to form complexes with diols and strong Lewis bases such as fluoride or cyanide anions. This property is exploited in both homogeneous assays and heterogeneous detection systems, where the boronic acid can interact at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Modification

The compound’s interaction with diols also allows for its use in biological labelling and protein manipulation. It can be used to modify proteins, which is essential for understanding protein function and interactions in biological systems .

Therapeutic Development

Boronic acids, including (3-Cyclohexylpropyl)boronic acid , have potential applications in the development of therapeutics. Their ability to interact with various biological molecules can be harnessed to create drugs that target specific biochemical pathways .

Separation Technologies

In the field of separation technologies, boronic acids can be employed for the electrophoresis of glycated molecules, which is a technique used to separate and analyze different types of molecules based on their charge and size .

Analytical Methods

(3-Cyclohexylpropyl)boronic acid: can be used as a building material for microparticles that are utilized in analytical methods. These microparticles can enhance the detection and measurement of various substances in a sample .

Polymer Chemistry

This boronic acid is also significant in polymer chemistry, where it can be incorporated into polymers for controlled release systems, such as insulin delivery. The polymers can respond to the presence of glucose, making them useful for diabetes management .

Future Directions

Boronic acids, including (3-Cyclohexylpropyl)boronic acid, have potential for future applications in various fields. For example, they are being explored for use in next-generation drug synthesis methods . Additionally, boronic acid-based dynamic click chemistry is an area of recent advances and emerging applications .

Mechanism of Action

properties

IUPAC Name

3-cyclohexylpropylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9,11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBWNHHUOFZPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC1CCCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyclohexylpropyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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